(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
This compound is a derivative of benzo[b][1,4]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many pharmaceuticals and biologically active molecules .
Molecular Structure Analysis
The compound contains a benzo[b][1,4]thiazine ring, which is a type of heterocyclic ring. This ring contains both sulfur and nitrogen atoms, which are common features in many pharmaceutical and natural compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazine derivatives are known to undergo a variety of chemical reactions. They can act as multidentate ligands for different metals, leading to new frameworks with potential bioactivity .Scientific Research Applications
Synthesis and Structural Exploration
The synthesis and structural characterization of bioactive heterocycles, including compounds with morpholino groups, have been reported. For example, a study presented the synthesis, antiproliferative activity evaluation, and structural analysis through various spectroscopic methods and X-ray diffraction studies of a novel compound. This demonstrates the interest in the development and characterization of novel heterocyclic compounds for potential bioactive applications (Prasad et al., 2018).
Antitumor Activity
Compounds structurally similar to the query have been synthesized and evaluated for their antitumor activities. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Tang & Fu, 2018).
Drug Discovery and Imaging
In the context of drug discovery and diagnostic imaging, compounds with morpholino groups have been developed as potential imaging agents for diseases such as Parkinson's. A study on the synthesis of HG-10-102-01, a compound with relevance to LRRK2 enzyme imaging in Parkinson's disease, exemplifies the application of these molecules in medical imaging and possibly therapeutic monitoring (Wang et al., 2017).
Antimicrobial Activity
Some synthesized compounds featuring morpholino and related structural motifs have been evaluated for antimicrobial activities. This indicates the exploration of such molecules in the search for new antimicrobial agents, potentially addressing the challenge of resistant microbial strains (Sathe et al., 2011).
Future Directions
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S/c1-13-2-4-15(11-16(13)21)24-12-19(20(25)23-6-8-28-9-7-23)29(26,27)18-5-3-14(22)10-17(18)24/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJTLHDFRZUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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